molecular formula C14H16FNO3S2 B2681538 S-(2-fluorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097873-38-4

S-(2-fluorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

Cat. No. B2681538
CAS RN: 2097873-38-4
M. Wt: 329.4
InChI Key: SFURWJFUJIDUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-fluorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as Compound X, is a novel small molecule with potential therapeutic applications. This compound has been synthesized using a multi-step process and has shown promising results in scientific research studies. In

Scientific Research Applications

Fuel Cell Applications

The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, highlights their potential in fuel-cell applications due to their high proton conductivity and mechanical properties. These materials are promising for use in fuel cell membranes, demonstrating better performance than traditional materials like Nafion membrane, thanks to their higher water uptake and proton conductivity (Bae, Miyatake, & Watanabe, 2009).

Antimicrobial Evaluation

New functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized to confer water solubility and anionic character to molecules. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that certain compounds showed high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Proton Exchange Membranes

The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, featuring sulfonated side chains, demonstrates their utility as polyelectrolyte membrane materials for fuel cells. These materials exhibit high proton conductivity, making them suitable for use in proton exchange membranes, a crucial component of fuel cell technology (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFURWJFUJIDUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.